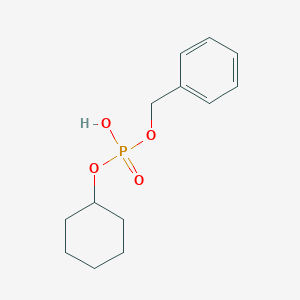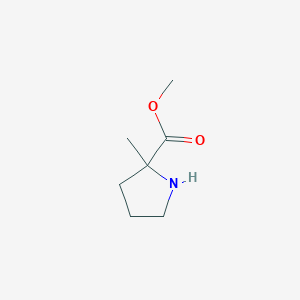
Methyl 2-methylpyrrolidine-2-carboxylate
Übersicht
Beschreibung
“Methyl 2-methylpyrrolidine-2-carboxylate” is a chemical compound . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, a series of 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular formula of “Methyl 2-methylpyrrolidine-2-carboxylate” is C7H13NO2 . Its molecular weight is 143.18362 .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed N-Arylation
(Chao-yuan Wang et al., 2010) discovered that (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides. This process results in the synthesis of various N-arylamides with good to high yields.
Organocatalyst in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, are potent organocatalysts for asymmetric Michael additions of ketones to nitroalkenes (Andrea Ruiz-Olalla et al., 2015). These novel organocatalysts, belonging to the L-series of natural amino acids, show distinct enantioselectivity compared to L-proline.
Role in Trail Pheromone for Leaf-Cutting Ants
Methyl 4-methylpyrrole-2-carboxylate, closely related to methyl 2-methylpyrrolidine-2-carboxylate, has been identified as a volatile trail pheromone in the ant species Atta cephalotes, eliciting strong trail-following activity (R. Riley et al., 1974).
Metal-Free Oxidation of Aromatic Aldehydes
N-methylpyrrolidin-2-one hydrotribromide (MPHT), a compound related to methyl 2-methylpyrrolidine-2-carboxylate, is an effective catalyst for oxidizing aromatic aldehydes to carboxylic acids using hydrogen peroxide (Jomy Joseph et al., 2007). This process occurs under mild conditions and achieves excellent yields.
Activation of Metabotropic Glutamate Receptors
Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), structurally similar to methyl 2-methylpyrrolidine-2-carboxylate, selectively activates metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting against excitotoxic neuronal death (G. Battaglia et al., 1998).
ECL Derivatization Reagents for Carboxylic Acids and Amines
N-Methylpyrrolidine and its derivatives serve as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) (H. Morita et al., 2002). This method, using electrogenerated chemiluminescence detection, is effective for analyzing free fatty acids and pharmaceutical compounds like ibuprofen.
PARP Inhibitor for Cancer Treatment
The discovery of the PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment highlights the significance of methylpyrrolidine derivatives in medicinal chemistry. ABT-888 demonstrates excellent potency and has progressed to human clinical trials (T. Penning et al., 2009).
Investigation of Tropane Alkaloid Biosynthesis
Research on 1-methylpyrrolidine-2-acetic acid and related compounds revealed that they are not efficient precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia (M. N. Huang et al., 1996).
Zukünftige Richtungen
The future directions in the study and application of “Methyl 2-methylpyrrolidine-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . The ‘magic-methyl effect’ is well known in the field of medicinal chemistry and drug discovery, leading to important implications related to biological activity, selectivity, and affinity .
Eigenschaften
IUPAC Name |
methyl 2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBDZFBJCGDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylpyrrolidine-2-carboxylate | |
CAS RN |
51098-47-6 | |
| Record name | methyl 2-methylpyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




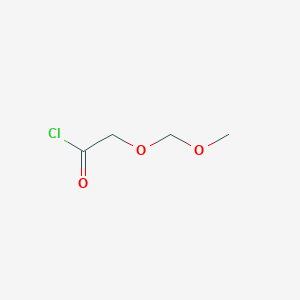
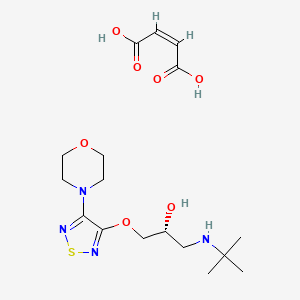
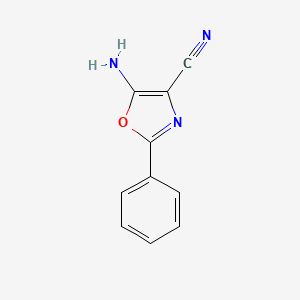


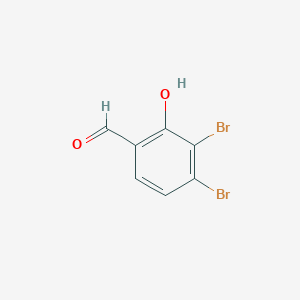
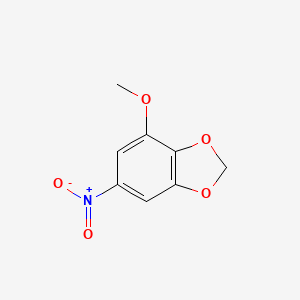
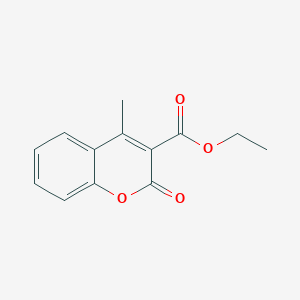
![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)

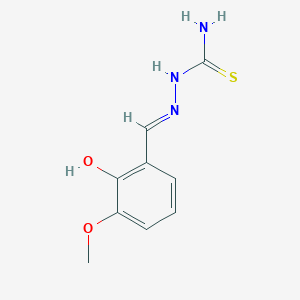
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
